molecular formula C14H13BF3NO4 B2941447 {6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid CAS No. 2377611-90-8

{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid

Cat. No.: B2941447
CAS No.: 2377611-90-8
M. Wt: 327.07
InChI Key: BWTZYWOFJPHINJ-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves multiple steps, starting with the appropriate pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Trifluoromethylated pyridines with reduced functional groups.

  • Substitution: : Substituted pyridines with various nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

  • Biology: : It can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.

  • Industry: : Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

This compound is unique due to its combination of a trifluoromethyl group and a methoxyphenyl group. Similar compounds include:

  • Boronic acids with different substituents: : Variations in the substituents can lead to different reactivity and applications.

  • Pyridine derivatives: : Other pyridine derivatives with different functional groups may have distinct properties and uses.

Properties

IUPAC Name

[6-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BF3NO4/c1-22-11-4-2-9(3-5-11)8-23-13-12(14(16,17)18)6-10(7-19-13)15(20)21/h2-7,20-21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTZYWOFJPHINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=C(C=C2)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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